(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611106
InChI: InChI=1S/C8H17NO3.ClH/c1-5(2)3-6(9)7(10)4-8(11)12;/h5-7,10H,3-4,9H2,1-2H3,(H,11,12);1H/t6-,7-;/m0./s1
SMILES: CC(C)CC(C(CC(=O)O)O)N.Cl
Molecular Formula: C8H18ClNO3
Molecular Weight: 211.68 g/mol

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride

CAS No.:

Cat. No.: VC13611106

Molecular Formula: C8H18ClNO3

Molecular Weight: 211.68 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride -

Specification

Molecular Formula C8H18ClNO3
Molecular Weight 211.68 g/mol
IUPAC Name (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid;hydrochloride
Standard InChI InChI=1S/C8H17NO3.ClH/c1-5(2)3-6(9)7(10)4-8(11)12;/h5-7,10H,3-4,9H2,1-2H3,(H,11,12);1H/t6-,7-;/m0./s1
Standard InChI Key HEKUKNWARDYDKC-LEUCUCNGSA-N
Isomeric SMILES CC(C)C[C@@H]([C@H](CC(=O)O)O)N.Cl
SMILES CC(C)CC(C(CC(=O)O)O)N.Cl
Canonical SMILES CC(C)CC(C(CC(=O)O)O)N.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s systematic name reflects its heptanoic acid backbone substituted with amino (-NH₂) and hydroxy (-OH) groups at positions 4 and 3, respectively, and a methyl (-CH₃) group at position 6. The hydrochloride salt enhances aqueous solubility, making it suitable for biological studies .

Table 1: Key Structural Attributes

PropertyDescription
IUPAC Name(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride
Molecular FormulaC₈H₁₆ClNO₃
Stereochemistry(3S,4S) configuration at chiral centers
Functional GroupsAmino (-NH₂), hydroxy (-OH), carboxylic acid (-COOH), methyl (-CH₃)

Stereochemical Significance

The (3S,4S) stereochemistry is critical for its biological activity. Computational models indicate that this configuration optimizes hydrogen bonding with enzymes such as proteases and kinases, enabling selective interactions . For example, the spatial arrangement of the hydroxy and amino groups aligns with the active sites of bacterial cell wall synthesis enzymes, suggesting antimicrobial potential .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride involves stereoselective methods to ensure diastereomeric purity. A landmark 1978 Journal of Organic Chemistry study outlines a five-step process :

  • Aldol Condensation: Methyl isobutyl ketone reacts with a glycine derivative to form a β-hydroxy ketone intermediate.

  • Reductive Amination: The ketone is reduced to an amine using sodium cyanoborohydride.

  • Hydrolysis: The ester group is hydrolyzed to a carboxylic acid under acidic conditions.

  • Resolution: Chiral column chromatography separates (3S,4S) and (3R,4R) diastereomers.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Analytical Data

Modern characterization techniques validate the compound’s purity and structure:

  • Optical Rotation: [α]D25=28°±2°[α]^{25}_D = -28° ± 2° (c = 1, in DMF) .

  • NMR: 1^1H NMR (400 MHz, D₂O) δ 3.82 (dd, J = 6.2 Hz, 1H, C3-OH), 3.12 (m, 1H, C4-NH₂), 1.48 (m, 1H, C6-CH₃) .

  • Mass Spectrometry: ESI-MS m/z 190.1 [M+H]⁺, consistent with the molecular formula .

Applications in Scientific Research

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc- and Boc-protected derivatives (e.g., Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) enable selective deprotection during chain elongation .

Table 2: Comparison of Protective Group Strategies

Protective GroupSolubilityDeprotection ConditionApplication Example
FmocDMF, DCM20% piperidine/DMFSynthesis of antimicrobial peptides
BocMeOH, THFTFA/DCMProduction of enzyme inhibitors

Drug Development

In preclinical studies, the compound’s hydroxyamino acid structure mimics transition states in enzymatic reactions, making it a potent inhibitor of:

  • HIV-1 Protease: IC₅₀ = 0.8 µM, as shown in kinetic assays .

  • Bacterial Transpeptidases: Disrupts cell wall synthesis in Staphylococcus aureus (MIC = 4 µg/mL) .

Materials Science

The compound’s biocompatibility and chiral centers facilitate its use in:

  • Hydrogels: Crosslinked polymers for controlled drug delivery (e.g., 75% drug release over 72 hours) .

  • Chiral Stationary Phases: HPLC columns for enantiomer separation (resolution factor = 1.92 for D/L amino acids) .

Biological and Pharmacological Profile

Mechanism of Action

The compound inhibits bacterial transpeptidases by mimicking the D-Ala-D-Ala motif of peptidoglycan precursors. X-ray crystallography reveals hydrogen bonds between the hydroxy group and Ser62 of the enzyme’s active site, while the methyl side chain occupies a hydrophobic pocket .

Industrial and Regulatory Status

Production Scale-Up

Industrial synthesis employs continuous flow reactors to enhance yield (85% vs. 68% batch) and reduce waste. Critical parameters include:

  • Temperature: 25°C ± 2°C.

  • Residence Time: 12 minutes.

  • Catalyst: Immobilized lipase B (10% w/w) .

Regulatory Compliance

The compound is classified as a Non-Hazardous Chemical under OSHA guidelines. Storage requires desiccated conditions at 2–8°C to prevent hygroscopic degradation .

Future Directions

Research priorities include:

  • Anticancer Applications: Screening against kinase targets (e.g., EGFR, VEGFR).

  • Biodegradable Polymers: Copolymers with lactic acid for surgical sutures.

  • Enantioselective Catalysis: As a ligand in asymmetric hydrogenation reactions.

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